2-Phenylindolizine-3-carbaldehyde
Overview
Description
2-Phenylindolizine-3-carbaldehyde is a chemical compound with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of indolizine derivatives, such as this compound, has been a topic of interest in recent years . Traditional methods such as Scholtz or Chichibabin reactions have been used, but new strategies have emerged, including transition metal-catalyzed reactions and approaches based on oxidative coupling . The formation of an N-ylide precursor from 4-dimethylaminopyridine (DMAP) is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound has been studied and documented . The compound has a density of 1.1±0.1 g/cm3 and a molar refractivity of 63.4±0.5 cm3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been analyzed . The synthetic mechanism to obtain the indolizine derivative was found to be a two-step reaction, with the rate-determining step being the first H migration to form a transition state with a four-membered ring .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a molar refractivity of 63.4±0.5 cm3, and a molecular weight of 221.25 g/mol . It also has a molar volume of 183.2±7.0 cm3 and a surface tension of 41.4±7.0 dyne/cm .Scientific Research Applications
Synthesis and Reactivity
2-Phenylindolizine-3-carbaldehyde is used in various chemical syntheses. For instance, it has been utilized in the synthesis of new Schiff bases and their transition metal derivatives, which were characterized by several physical and spectral methods. These derivatives were then evaluated for their thermal stability and antibacterial activity (Rehman, Faiz, Nawaz, & Ali, 2016). Additionally, derivatives of this compound have been synthesized and evaluated for their in vitro antiviral activities (Yar, Abdullah, Husain, Bhakht, & De Clercq, 2009).
Domino Reactions
This compound is also involved in one-pot domino reactions. For instance, 2-Acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives were obtained via such a reaction involving alkyl or aryl isocyanides and pyridine-2-carbaldehyde (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).
Pharmaceutical Research
In pharmaceutical research, this compound and its derivatives have been explored for various therapeutic activities. For example, derivatives have been synthesized and evaluated for their potential antimitotic activities in human breast cancer cells (Kaufmann, Pojarová, Vogel, Liebl, Gastpar, Gross, Nishino, Pfaller, & von Angerer, 2007).
QSAR Modelling
Quantitative structure-activity relationship (QSAR) modelling has also been applied to this compound derivatives to understand the structural requirements for more active antimitotic agents (Halder, Adhikari, & Jha, 2009).
Synthesis of Novel Imines
The compound has been used in the synthesis of a series of heterocyclic imines, providing a new, mild, and efficient synthesis method (Liu, Zhao, Gu, Fan, & Hu, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-phenylindolizine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCCGUNEMZFUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355911 | |
Record name | 2-phenylindolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3672-41-1 | |
Record name | 2-phenylindolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the title compound described in the research?
A1: The research paper focuses on characterizing the crystal structure of 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate. The study reveals that the thiazole and indolizine rings within the molecule, connected by an NNC chain, exist in a nearly planar configuration []. This planarity is significant as it can influence the molecule's interactions with other molecules and biological targets. Additionally, the research identifies a network of hydrogen bonds involving the bromide ion, water molecule, and various functional groups within the molecule, which contribute to the overall crystal packing and stability [].
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